(S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride
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Overview
Description
(S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride is a chiral amine compound that features a bromine-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-(4-Bromophenyl)ethanamine.
Methylation: The amine group of (S)-1-(4-Bromophenyl)ethanamine is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The resulting (S)-1-(4-Bromophenyl)-N-methylethanamine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale methylation reactions using continuous flow reactors to ensure efficient and consistent production. The hydrochloride salt formation can be achieved through controlled acid-base reactions in industrial reactors.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Scientific Research Applications
(S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and neurotransmitter activity.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Bromophenyl)ethanamine
- (S)-1-(4-Bromophenyl)-N-methylpropanamine
- (S)-1-(4-Bromophenyl)-N-methylbutanamine
Uniqueness
(S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride is unique due to its specific chiral configuration and the presence of a bromine atom on the phenyl ring. This combination of features makes it particularly useful in the synthesis of chiral pharmaceutical compounds and in studies involving chiral recognition and binding.
Properties
IUPAC Name |
(1S)-1-(4-bromophenyl)-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXYPWCMBWZLQT-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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